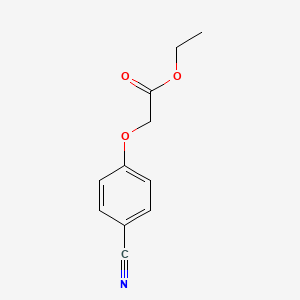

Ethyl 2-(4-cyanophenoxy)acetate

Overview

Description

Ethyl 2-(4-cyanophenoxy)acetate is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It serves as a precursor for the synthesis of diverse chemical entities with biological and industrial significance.

Synthesis Analysis

The synthesis of Ethyl 2-(4-cyanophenoxy)acetate involves the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group to yield the target synthon. This synthesis is characterized by its simplicity and the absence of complex reaction conditions, leading to highly pure product crystals (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-cyanophenoxy)acetate has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. The compound crystallizes in the triclinic system, with detailed analysis revealing important non-covalent interactions contributing to its molecular packing (Altowyan et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 2-(4-cyanophenoxy)acetate is highlighted by its use in the synthesis of hydroxamic acids and ureas through Lossen rearrangement. This process achieves good yields without racemization under mild conditions, demonstrating the compound's utility in organic synthesis (Thalluri et al., 2014).

Physical Properties Analysis

Ethyl 2-(4-cyanophenoxy)acetate's physical properties, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. However, specific details on these properties require further investigation to provide a comprehensive understanding.

Chemical Properties Analysis

The compound's chemical properties, including acidity, basicity, and reactivity towards various organic and inorganic reagents, are essential for its application in synthetic chemistry. Its role as a precursor for the synthesis of dual hypoglycemic agents underscores its chemical versatility and potential for the development of novel therapeutic agents (Altowyan et al., 2022).

Scientific Research Applications

Synthesis and Pharmacological Study

Ethyl 2-(4-cyanophenoxy)acetate and its derivatives have been studied for their pharmacological effects, particularly focusing on their impact on the central nervous system. Research has indicated that these compounds exhibit a sedative effect, which intensifies with an increase in the number of methyl groups substituted on the ethyl para-cyanophenoxy acetate. This suggests an increase in lipophilicity and, as a result, an enhanced fixation on the central nervous system (Kirkiacharian et al., 1989).

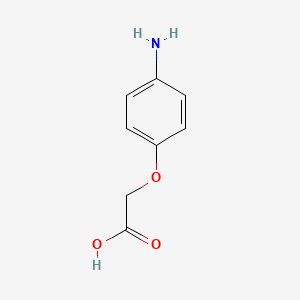

Synthesis and Structural Analysis

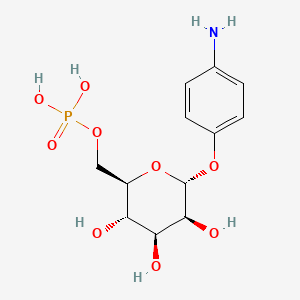

Ethyl 2-(4-aminophenoxy)acetate, closely related to ethyl 2-(4-cyanophenoxy)acetate, has been synthesized as a building template for novel hypoglycemic agents. This synthesis involved simple alkylation followed by selective reduction, yielding very pure crystals. The structure of the product was thoroughly characterized by various spectroscopic methods and X-ray crystal structure determination, providing valuable insights into its molecular interactions and potential applications in medicinal chemistry (Altowyan et al., 2022).

Inhibition of Corrosion

Derivatives of Ethyl 2-(4-cyanophenoxy)acetate have shown potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives, such as ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, demonstrate high inhibition activities and adhere to the surface of mild steel, following the Langmuir adsorption model. Their effectiveness as inhibitors was confirmed through various experimental techniques and computational studies, highlighting their utility in industrial applications (Lgaz et al., 2017).

Safety and Hazards

Ethyl 2-(4-cyanophenoxy)acetate is classified as a dangerous substance. It has hazard statements H301-H311-H330, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

Ethyl 2-(4-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H11NO3 The primary targets of this compound are currently not well-documented in the available literature

Pharmacokinetics

For instance, the compound has a high GI absorption and is BBB permeant, suggesting it can be absorbed in the gastrointestinal tract and cross the blood-brain barrier . Its Log Kp value suggests low skin permeation .

properties

IUPAC Name |

ethyl 2-(4-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIFHLRZVOQASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952436 | |

| Record name | Ethyl (4-cyanophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-cyanophenoxy)acetate | |

CAS RN |

30041-95-3 | |

| Record name | Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30041-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (4-cyanophenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030041953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-cyanophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)